molecular formula C9H5BrClNO2 B6210861 6-bromo-4-chloro-1H-indole-2-carboxylic acid CAS No. 1595868-47-5

6-bromo-4-chloro-1H-indole-2-carboxylic acid

Cat. No. B6210861
CAS RN: 1595868-47-5
M. Wt: 274.5
InChI Key:
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Description

“6-bromo-4-chloro-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .


Molecular Structure Analysis

The molecular structure of “6-bromo-4-chloro-1H-indole-2-carboxylic acid” is not explicitly mentioned in the resources I have .


Chemical Reactions Analysis

While specific chemical reactions involving “6-bromo-4-chloro-1H-indole-2-carboxylic acid” are not detailed in the resources I have, indole derivatives are known to be involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-4-chloro-1H-indole-2-carboxylic acid” are not explicitly mentioned in the resources I have .

Safety and Hazards

The safety and hazards associated with “6-bromo-4-chloro-1H-indole-2-carboxylic acid” are not explicitly mentioned in the resources I have .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “6-bromo-4-chloro-1H-indole-2-carboxylic acid”, as an indole derivative, could also have potential for future research and development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-chloro-1H-indole-2-carboxylic acid involves the bromination and chlorination of indole-2-carboxylic acid followed by carboxylation of the resulting compound.", "Starting Materials": [ "Indole-2-carboxylic acid", "Bromine", "Chlorine", "Sodium hydroxide", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve indole-2-carboxylic acid in ethanol and add bromine dropwise with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for an additional 2 hours at room temperature.", "Step 2: Filter the resulting product and wash with water. Dry the product in a vacuum oven.", "Step 3: Dissolve the product from step 2 in ethanol and add chlorine gas with stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for an additional 2 hours at room temperature.", "Step 4: Filter the resulting product and wash with water. Dry the product in a vacuum oven.", "Step 5: Dissolve the product from step 4 in a mixture of sodium hydroxide and water. Add sodium bicarbonate until the pH is neutral. Filter the resulting product and wash with water.", "Step 6: Dry the product in a vacuum oven to obtain 6-bromo-4-chloro-1H-indole-2-carboxylic acid." ] }

CAS RN

1595868-47-5

Product Name

6-bromo-4-chloro-1H-indole-2-carboxylic acid

Molecular Formula

C9H5BrClNO2

Molecular Weight

274.5

Purity

95

Origin of Product

United States

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